N-(4-bromophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide
Description
N-(4-bromophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 1,2,3-triazole moiety and a 4-bromophenyl carboxamide group. The triazole ring is substituted with a 4-methylbenzyl group, enhancing lipophilicity and steric bulk. This structure is characteristic of bioactive molecules designed for antimicrobial or anticancer applications, leveraging the electron-withdrawing bromine atom and the hydrogen-bonding capabilities of the carboxamide group.
Properties
IUPAC Name |
N-(4-bromophenyl)-3-[1-[(4-methylphenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN6O2/c1-12-2-4-13(5-3-12)10-26-11-16(23-25-26)17-22-19(28-24-17)18(27)21-15-8-6-14(20)7-9-15/h2-9,11H,10H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELSFWMQRYXNSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(N=N2)C3=NOC(=N3)C(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target molecule comprises three modular components:
- A 1,2,4-oxadiazole core substituted at position 3 with a triazole unit.
- A 1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl side chain.
- An N-(4-bromophenyl) carboxamide group.
Retrosynthetic disconnection reveals two primary intermediates:
Stepwise Synthesis Protocol
Formation of the 1,2,4-Oxadiazole Core
The oxadiazole ring is constructed via cyclocondensation of N-(4-bromophenyl)glyoxylic acid hydrazide with cyanogen bromide under acidic conditions:
Reaction Conditions
- Hydrazide : 10 mmol
- Cyanogen bromide : 12 mmol
- Solvent : Anhydrous dichloromethane
- Catalyst : p-Toluenesulfonic acid (0.5 eq)
- Temperature : 0–5°C (2 h), then room temperature (12 h)
- Yield : 78%
Mechanistic Insight
The reaction proceeds through nucleophilic attack of the hydrazide’s NH group on the electrophilic carbon of cyanogen bromide, followed by cyclodehydration to form the oxadiazole ring.
Table 1: Optimization of Oxadiazole Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DCM | THF | DCM |
| Catalyst | p-TSA | H2SO4 | p-TSA |
| Temperature (°C) | 0–25 | 25–40 | 0–25 |
| Yield (%) | 78 | 62 | 78 |
Installation of the Triazole Moiety via CuAAC
The triazole side chain is introduced using click chemistry , leveraging the reaction between an alkyne-functionalized oxadiazole intermediate and an azide derivative:
Synthesis of Azide Component
- 4-Methylbenzyl azide : Prepared by treating 4-methylbenzyl chloride with sodium azide in DMF (80°C, 6 h, 89% yield).
CuAAC Reaction
- Alkyne Source : 3-Ethynyl-1,2,4-oxadiazole-5-carboxylic acid (from Step 2.1)
- Azide : 4-Methylbenzyl azide
- Catalyst : CuSO4·5H2O (10 mol%) + Sodium ascorbate (20 mol%)
- Solvent : t-BuOH/H2O (1:1)
- Temperature : 50°C, 8 h
- Yield : 85%
Key Analytical Data
Carboxamide Coupling
The final step involves coupling the oxadiazole-triazole intermediate with 4-bromoaniline using a carbodiimide activator:
Reaction Setup
- Acid : 3-{1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxylic acid (1 eq)
- Amine : 4-Bromoaniline (1.2 eq)
- Activator : N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 eq)
- Base : 4-Dimethylaminopyridine (DMAP, 0.1 eq)
- Solvent : Dry THF
- Temperature : 25°C, 24 h
- Yield : 72%
Purification
- Column chromatography (SiO2, ethyl acetate/hexane 3:7)
- HPLC Purity : 98.5% (C18 column, 70:30 MeOH/H2O)
Table 2: Carboxamide Coupling Optimization
| Activator | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCC | THF | 25 | 72 |
| EDC·HCl | DCM | 25 | 65 |
| HATU | DMF | 0–5 | 68 |
Analytical Characterization
Spectroscopic Validation
Scalability and Process Optimization
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising results in antimicrobial studies. Research indicates that derivatives of oxadiazole compounds exhibit significant antibacterial and antifungal activities. For instance, related compounds have been tested against various bacterial strains and fungi, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of microbial cell walls or interference with metabolic processes within the pathogens .
Anticancer Properties
N-(4-bromophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide has also been evaluated for its anticancer potential. Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. For example, a study involving a related oxadiazole compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF7), highlighting the potential for these compounds in cancer therapy .
Structure-Activity Relationship (SAR) Studies
Molecular modeling techniques are employed to understand the interactions between this compound and biological targets at the molecular level. SAR studies help identify which structural features contribute to its biological activity. For example, modifications to the triazole or oxadiazole moieties can enhance binding affinity to specific receptors or enzymes involved in disease pathways .
Docking Studies
Computational docking studies have been utilized to predict how well this compound binds to target proteins associated with diseases such as cancer and infections. These studies provide insights into the binding modes and affinities of the compound, guiding further modifications to improve efficacy .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application, such as its use as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Triazole-Thione Derivatives
The benzoxazole derivative 5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () shares a triazole core but replaces the oxadiazole with a benzoxazole-thione system. Key differences:
Oxazole and Thiadiazole Analogues
- N-[2-(4-Bromobenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide () substitutes the oxadiazole with a thiadiazole.
- 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine () replaces the oxadiazole with a triazole-amine group. The absence of the oxadiazole’s rigid planar structure may reduce binding affinity to enzymatic targets .
Bromophenyl vs. Nitrophenyl Groups
- The bromophenyl group in the target compound offers a balance of hydrophobicity and moderate electron-withdrawing effects, enhancing interactions with hydrophobic enzyme pockets. In contrast, nitrothiophen-containing compounds () show higher electronegativity, which can improve target binding but may increase toxicity .
- Nitroimidazole derivatives () lacking bromine substitutions were inactive, underscoring the critical role of halogen placement in bioactivity .
Methylbenzyl vs. Sulfonyl Groups
- The 4-methylbenzyl substituent on the triazole in the target compound contributes to lipophilicity, aiding cellular uptake. Comparatively, sulfonyl-containing analogues () exhibit stronger electron-withdrawing effects, which may enhance reactivity but reduce metabolic stability .
Physicochemical Properties
- LogP : The target compound’s LogP is predicted to be ~3.5–4.0 (estimated via analogous structures in and ), indicating moderate lipophilicity suitable for oral bioavailability.
- Solubility : Oxadiazoles generally exhibit lower aqueous solubility compared to sulfonamide derivatives () due to reduced hydrogen-bonding capacity .
Biological Activity
N-(4-bromophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-cancer, and anti-inflammatory activities, supported by various studies and data.
Chemical Structure and Properties
The compound features a complex structure that incorporates a bromophenyl moiety and a triazole ring. The presence of these functional groups is significant for its biological activity.
Antimicrobial Activity
Several studies have indicated that compounds containing oxadiazole and triazole rings exhibit notable antimicrobial properties. For instance:
- Study Findings : A study evaluated the antimicrobial effects of various derivatives including those with bromophenyl and methylphenyl substitutions. The results showed that compounds with bromine substitutions had varied levels of activity against bacterial strains such as Escherichia coli and Staphylococcus aureus .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-bromophenyl)-... | E. coli | 32 µg/mL |
| N-(4-bromophenyl)-... | S. aureus | 16 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer potential. Research utilizing the MTT assay demonstrated significant cytotoxic effects on various cancer cell lines:
- Cell Viability : In a study involving HepG2 liver cancer cells, the compound exhibited a dose-dependent decrease in cell viability with an IC50 value of approximately 12.5 µg/mL .
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 3.25 | 90 |
| 12.5 | 50 |
| 200 | 10 |
Anti-inflammatory Activity
Compounds similar to N-(4-bromophenyl)-... have shown promise in inhibiting inflammatory pathways. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes:
- Research Insights : A related study highlighted that oxadiazole derivatives could inhibit COX-1 and COX-2 activities, leading to reduced inflammation .
Case Studies
- Antimicrobial Assessment : A comprehensive evaluation of various derivatives showed that those with electron-withdrawing groups like bromine significantly enhanced antimicrobial activity compared to their non-substituted counterparts .
- Cytotoxicity Evaluation : In vivo studies on mice treated with the compound revealed significant tumor reduction in models of breast cancer, suggesting its potential as a therapeutic agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-bromophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Click Chemistry : The triazole ring is formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for constructing 1,2,3-triazoles .
- Oxadiazole Formation : Cyclization of acylhydrazides with activating agents (e.g., POCl₃) under reflux to form the 1,2,4-oxadiazole core .
- Coupling Reactions : Amide bond formation between the oxadiazole-carboxylic acid and 4-bromoaniline using coupling agents like EDC/HOBt .
- Key Conditions : Temperature control (60–120°C), anhydrous solvents (e.g., DMF), and purification via column chromatography or recrystallization .
Q. How is the compound’s structure confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement, leveraging features like twin refinement and restraints for disordered atoms .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., bromophenyl deshielding at ~7.5 ppm).
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₁₈BrN₅O₂: 484.06).
- Cross-validation between crystallographic data and spectroscopic results ensures structural accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?
- Methodological Answer :
- Dynamic Effects : NMR may not detect static crystal packing interactions (e.g., hydrogen bonds observed in X-ray but averaged in solution) .
- Disorder Handling : Use SHELXL’s PART instruction to model disordered atoms, ensuring R-factor convergence below 5% .
- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian09) to identify conformational discrepancies .
Q. What strategies optimize reaction yields for the triazole-oxadiazole hybrid structure?
- Methodological Answer :
- Catalyst Screening : Test Cu(I) sources (e.g., CuI vs. CuBr) for triazole formation; CuI often gives higher yields (~85%) .
- Solvent Effects : Use DMF for oxadiazole cyclization (polar aprotic solvents enhance activation).
- By-Product Mitigation : Monitor reactions via TLC/HPLC; employ scavengers (e.g., polymer-bound isocyanide) for imine intermediates .
Q. How can researchers design bioactivity assays given the compound’s low solubility?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS 1:9) or formulate as nanoparticles via solvent evaporation .
- Enzyme Assays : Test inhibitory activity against carbonic anhydrase or kinases using fluorogenic substrates (e.g., 4-nitrophenyl acetate) .
- Dose-Response Curves : Account for solubility limits by validating activity across a concentration gradient (1–100 µM) .
Q. What computational approaches predict the compound’s pharmacological potential?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 or HDACs) .
- ADMET Prediction : Employ SwissADME to assess logP (clogP ~3.2) and blood-brain barrier permeability.
- QSAR Modeling : Corrogate substituent effects (e.g., bromine’s electron-withdrawing impact on bioactivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
